1-Dotetracontene
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Overview
Description
1-Dotetracontene is a long-chain hydrocarbon with the molecular formula C42H84 . It is an alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
1-Dotetracontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts. This process involves the repeated addition of ethylene units to form the long-chain this compound.
Reaction Conditions: The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of long-chain hydrocarbons.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt.
Chemical Reactions Analysis
1-Dotetracontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of the corresponding alkane, dotetracontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihalogenated products.
Scientific Research Applications
1-Dotetracontene has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic techniques to analyze complex mixtures of hydrocarbons.
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long hydrocarbon chain
Mechanism of Action
The mechanism of action of 1-Dotetracontene involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: The compound can influence metabolic pathways, particularly those involving lipid metabolism, due to its hydrophobic nature.
Comparison with Similar Compounds
1-Dotetracontene can be compared with other long-chain alkenes:
Dotetracontane: This is the fully saturated analog of this compound, with the molecular formula C42H86. Unlike this compound, dotetracontane lacks a double bond and is more stable.
Other Alkenes: Similar compounds include 1-Tetracontene (C40H80) and 1-Hexacontene (C60H120), which differ in the length of their carbon chains. .
Properties
CAS No. |
21807-60-3 |
---|---|
Molecular Formula |
C42H84 |
Molecular Weight |
589.1 g/mol |
IUPAC Name |
dotetracont-1-ene |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-42H2,2H3 |
InChI Key |
DAKORSMMZYCPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
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